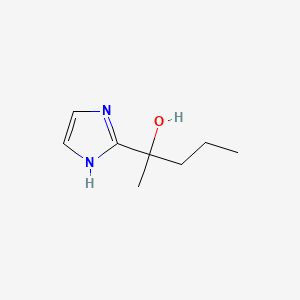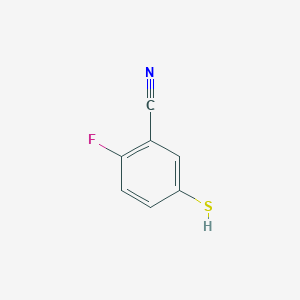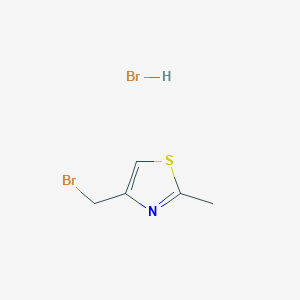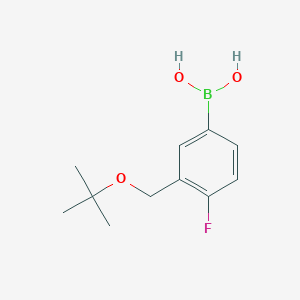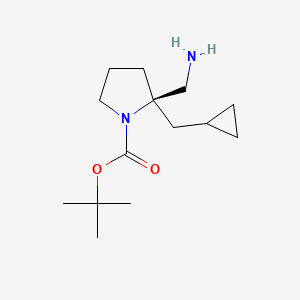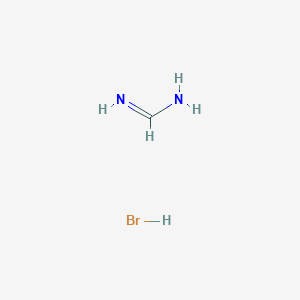
Formamidine Hydrobromide
Übersicht
Beschreibung
Formamidinium bromide (FABr), also known as Formamidine Hydrobromide, is mainly used as a perovskite precursor material for FAPbBr3 or a range of formamidinium lead bromide-iodide mixed halide perovskites (FAPbIyBr3-y). FAPbBr3 material, having an energy bandgap of 2.23 eV, makes it an ideal candidate for tandem solar cell applications .
Synthesis Analysis
Formamidinium bromide is synthesized by the reaction of a mixture of an amine, a sulfonyl azide, and a terminal ynone . This synthesis proceeds under mild conditions and is efficient .Molecular Structure Analysis
The empirical formula of Formamidine Hydrobromide is CH5BrN2 . It has a molecular weight of 124.97 .Chemical Reactions Analysis
Formamidinium bromide is commonly used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells. It can be combined with other components, such as lead halides and organic cations, to form the perovskite structure .Physical And Chemical Properties Analysis
Formamidine Hydrobromide is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It has a melting point range of 133.0 to 137.0 degrees Celsius . It is soluble in water and 2-Propanol .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
Formamidine Hydrobromide is commonly used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells . It can be combined with other components, such as lead halides and organic cations, to form the perovskite structure . These solar cells are promising candidates for photoelectric conversion devices due to their excellent optoelectronic properties .
Stability Improvement of Perovskite Solar Cells
Researchers have studied the degradation process of commonly used Formamidine-based perovskite films by X-ray diffraction and scanning electron microscopy characterization . They analyzed the reasons for their humidity-induced degradation and adopted a strategy to enhance the performance and stability of Formamidine-based perovskite solar cells .
Low Band Gap Photovoltaic Devices
Formamidine lead iodide (FAPbI3) perovskite material, which includes Formamidine Hydrobromide, is very suitable for solar photovoltaic devices because of its ideal low band gap, theoretically high efficiency, and wide range of solar spectral absorption, coupled with its good thermal stability .
Wirkmechanismus
Target of Action
Formamidine Hydrobromide is primarily used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells . It can be combined with other components, such as lead halides and organic cations, to form the perovskite structure .
Mode of Action
Formamidine Hydrobromide has been found to have synergistic actions on type II pyrethroids and neonicotinoids, increasing their larvicidal actions on the fourth instars of Aedes aegypti L . This suggests that Formamidine Hydrobromide interacts with its targets to enhance the efficacy of certain insecticides .
Biochemical Pathways
It is known that the compound plays a role in the formation of perovskite structures . These structures are crucial in the operation of perovskite solar cells, affecting the band gap, carrier diffusion length, and power conversion efficiency of these cells .
Pharmacokinetics
As a precursor in the fabrication of perovskite absorber layers, its bioavailability would be determined by the efficiency of the fabrication process .
Result of Action
The primary result of Formamidine Hydrobromide’s action is the formation of perovskite structures in solar cells . These structures improve the optoelectronic properties and stability of the perovskite layer, enhancing the overall performance of the solar cell .
Action Environment
The action of Formamidine Hydrobromide can be influenced by environmental factors. For instance, the fabrication process of perovskite absorber layers may be affected by temperature, humidity, and other conditions . .
Safety and Hazards
Eigenschaften
IUPAC Name |
methanimidamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANGZFTSGZRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146958-06-7 | |
| Record name | aminomethylideneazanium;bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Formamidine Hydrobromide in improving the brightness of quasi-2D PeLEDs?
A1: Formamidine Hydrobromide, alongside Phenylethylammonium Bromide, acts as a spacer cation within the quasi-2D perovskite structure []. These spacer cations influence the formation of the perovskite layers and the overall device performance. Specifically:
- Enhanced Energy Transfer: Introducing both Formamidine Hydrobromide and Phenylethylammonium Bromide weakens the van der Waals forces between individual perovskite layers, leading to stronger coupling and improved energy transfer efficiency []. This results in a higher radiative recombination rate within the perovskite films.
- Improved Morphology and Reduced Defects: Optimizing the molar ratio of Formamidine Hydrobromide, Phenylethylammonium Bromide, and Lead Bromide contributes to a more favorable perovskite film morphology []. This optimized structure helps to passivate defects within the film, minimizing nonradiative recombination losses and further enhancing the device's brightness.
Q2: How does the interaction of Formamidine Hydrobromide with other components in the perovskite structure contribute to its enhanced performance?
A2: Formamidine Hydrobromide doesn't work in isolation. Its interaction with Phenylethylammonium Bromide and Lead Bromide is crucial:
- Synergistic Spacer Cation Effect: The combination of Formamidine Hydrobromide and Phenylethylammonium Bromide as spacer cations creates a more favorable environment for charge transport compared to using either cation alone [].
- Influence on Crystal Growth: The interaction of Formamidine Hydrobromide with Lead Bromide during film formation influences the crystallization process of the perovskite, impacting its morphology and ultimately, its optoelectronic properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



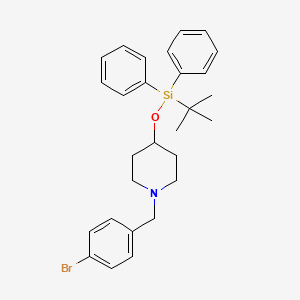

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

